(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione

Asymmetric synthesis Chiral building block Stereoselective catalysis

Avoid the 50% yield penalty of racemic mixtures. This single (7aR)-enantiomer (Hajos-Parrish ketone) directly establishes the trans-hydrindan configuration required for natural steroids and vitamin D metabolites. Procure with confidence: - Eliminates chiral resolution steps in asymmetric total synthesis. - Validated 96-98% purity meets early-phase GMP starting material requirements. - Stable solid at 2-8°C; reliable multi-gram sourcing for process scale-up.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 17553-89-8
Cat. No. B092268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
CAS17553-89-8
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC2=O
InChIInChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m1/s1
InChIKeyFNYAZSZTENLTRT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: Chemical Identity & Core Specifications


(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione (CAS 17553-89-8) is a chiral bicyclic enedione belonging to the hydrindan (hexahydroindene) family, also known as (R)-Hajos-Parrish ketone or (R)-(-)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione [1]. Its molecular formula is C10H12O2 with a molecular weight of 164.20 g/mol . The compound contains a single chiral center at the 7a ring junction carbon, with the absolute configuration specified as (7aR), and features two carbonyl groups positioned at C1 and C5 of the fused bicyclic system, which confer its distinctive reactivity as a conjugated enedione [2]. Physicochemical characterization reports a melting point range of 57-61 °C , with authoritative vendor specifications documenting 59 °C and purity grades up to 98% available . The compound is a solid at ambient temperature and typically requires storage at 2-8 °C for long-term stability .

Single-enantiomer (7aR) as stereochemical anchor in asymmetric synthesis
High enantiomeric purity grades for chiral building block workflows
Suitable as chiral reference standard for chromatographic method development

(7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: Why Substitution Fails


Generic substitution fails for (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione (CAS 17553-89-8) because stereochemistry governs both its synthetic utility and its downstream product outcomes. The target compound is the single-enantiomer (7aR) form, whereas the most common alternative encountered in the marketplace is the racemic mixture (CAS 19576-08-0), which contains equimolar amounts of the (7aR) and (7aS) enantiomers [1]. The (S)-enantiomer (CAS 17553-86-5) is commercially available as a distinct product with a melting point of 69-73 °C, differing measurably from the 57-61 °C melting point of the (R)-enantiomer . In asymmetric synthesis, the chiral center at the 7a ring junction serves as the stereochemical anchor that dictates the absolute configuration of all subsequent stereocenters introduced during derivatization [2]. Procurement of a racemate or the incorrect enantiomer would yield opposite stereochemical outcomes in downstream chiral products, with profound implications for biological activity where receptor binding is enantioselective . The compound's high enantiomeric purity ensures consistent reactivity in stereoselective transformations such as Michael additions and cyclizations, a property that cannot be replicated by achiral or racemic alternatives [3].

Racemic mixture (CAS 19576-08-0)
May produce unpredictable stereochemical outcomes and diastereomeric mixtures, incompatible with enantioselective synthesis workflows.
Opposite (7aS)-enantiomer (CAS 17553-86-5)
Yields inverted absolute configuration at every stereocenter, altering downstream biological target interaction profiles.
Achiral hydrindan diones (lacking 7a-methyl)
Absence of quaternary chiral center prevents stereochemical relay; may not support asymmetric derivatization required for chiral target molecules.

(7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: Quantitative Evidence vs. Comparators


Stereochemical Identity vs. Racemate: Physical Property Differentiation

The target compound (CAS 17553-89-8) is the single-enantiomer (7aR) form, whereas the racemic mixture (CAS 19576-08-0) contains a 1:1 ratio of (7aR) and (7aS) enantiomers [1]. This stereochemical distinction manifests in measurable physical property differences: the (R)-enantiomer exhibits a melting point of 57-61 °C with vendor specifications at 59 °C , while the racemic mixture melts at 69-73 °C . The 10-16 °C melting point depression observed for the single enantiomer relative to the racemate is consistent with the thermodynamic differences between enantiopure crystalline solids and racemic conglomerates. The (7aR) absolute configuration is unambiguously established via stereospecific synthesis from (S)-proline-catalyzed asymmetric cyclization [2].

Melting point differentiation
Head-to-head
10–16 °C lower mp (57–61 °C) vs racemate (69–73 °C)
Supports enantiopurity verification QC
Solid-state crystalline phase comparison
Asymmetric synthesis Chiral building block Stereoselective catalysis

InChIKey Distinction for Chiral Separation

The (7aR)-enantiomer (CAS 17553-89-8) and the (7aS)-enantiomer (CAS 17553-86-5) are chemically identical in their connectivity but differ in three-dimensional spatial arrangement, which is reflected in their distinct InChIKey identifiers. The (R)-enantiomer carries InChIKey FNYAZSZTENLTRT-SNVBAGLBSA-N, where the suffix '-SNVBAGLBSA-N' encodes the (7aR) stereochemistry [1]. In contrast, the (S)-enantiomer and racemic mixture (CAS 19576-08-0) bear InChIKey FNYAZSZTENLTRT-UHFFFAOYSA-N, where the '-UHFFFAOYSA-N' suffix denotes undefined or racemic stereochemistry [2]. This distinction is analytically significant because the two InChIKey values correspond to different retention times on chiral stationary phases, with baseline separation achievable on polysaccharide-based chiral columns under normal-phase conditions .

InChIKey distinction
Head-to-head
Suffix: SNVBAGLBSA-N (R) vs UHFFFAOYSA-N (rac/S)
Supports unambiguous database retrieval and chiral method development
IUPAC InChIKey encoding
Chiral chromatography Analytical method validation Quality control

Stereochemical Anchor in Asymmetric Synthesis

The (7aR)-enantiomer serves as a stereochemical anchor in multi-step asymmetric syntheses, where the single chiral center at the 7a position directs the absolute configuration of all subsequently introduced stereocenters. The Hajos-Parrish asymmetric cyclization, which produces the (S)-enantiomer via (S)-proline catalysis with 93.4% enantiomeric excess [1], established the fundamental stereochemical relay strategy that applies equally to the (R)-enantiomer when (R)-proline is employed as catalyst. In the total synthesis of hydrindan derivatives related to vitamin D, the trans-hydrindanol CD fragment was constructed from an enedione precursor structurally analogous to this compound, with hydroxyl-directed hydrogenation achieving the required stereochemistry at the ring junction [2]. The compound's diketone functionality enables chemoselective transformations, including regioselective ketalization at the C1 carbonyl while preserving C5 reactivity, though the 5-monoacetal formation is complicated by thermodynamic product mixtures [3].

Stereochemical anchor utility
Class-level
Enantiopure starting material reported to avoid 50% material loss vs racemate
May reduce need for chiral resolution steps in multi-step synthesis
Model context: Hajos-Parrish cyclization strategy
Asymmetric catalysis Steroid total synthesis Vitamin D analogs

Purity Specifications vs. Market Alternatives

Commercially available (7aR)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione is supplied with defined purity specifications that enable direct comparison across vendors. The compound is offered at ≥96% purity (AKSci, melting point 59 °C) and ≥98% purity (MolCore, NLT 98%) , with storage conditions specified at 2-8 °C long-term or 0-8 °C . In contrast, the (S)-enantiomer (CAS 17553-86-5) is commercially available at 90% purity from major suppliers [1], representing an 8-10% lower nominal purity specification than the highest-grade (R)-enantiomer offerings. The target compound's MDL Number MFCD08235115 is distinct from the racemic mixture's MDL Number MFCD00135278 , enabling unambiguous ordering across different supplier catalogs.

Purity specification
Cross-study comparable
6–8 percentage points higher purity (≥98%) vs (S)-enantiomer (90%)
May reduce pre-use purification burden for sensitive downstream steps
Vendor QC release specifications
Pharmaceutical intermediate Quality specifications GMP starting material

Application Specialization vs. Generic Hydrindan Diones

Among the broader class of hydrindan diones, (7aR)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione occupies a specialized niche as a chiral building block for terpenoid and steroid total synthesis. The compound is recognized as a derivative of indanone possessing a unique chiral center [1] and is classified as a diketone with bicyclic fused ring structure . Unlike simpler achiral hydrindan diones (e.g., hexahydro-1H-indene-1,5-dione without 7a-methyl substitution), the 7a-methyl group provides the quaternary stereocenter essential for stereochemical relay in polycyclic frameworks. The compound's application in supermolecular host materials has been noted , distinguishing it from other hydrindan derivatives that lack this materials-science utility. Vendor documentation consistently positions this compound as a key intermediate for pharmaceutical development, particularly anti-inflammatory and analgesic drug synthesis , whereas achiral analogs lack the stereochemical precision required for modern enantioselective drug development.

Application specialization
Class-level
Chiral quaternary C7a-methyl center present; achiral hydrindan diones lack this feature
Chiral center required for stereochemical relay in terpenoid/steroid synthesis
Structural comparison within hydrindan class
Steroid synthesis Vitamin D analogs Chiral ligand precursors

(7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: Recommended Application Scenarios


Asymmetric Total Synthesis of Steroids and Vitamin D Analogs

This compound is optimally deployed as the chiral CD-ring precursor in steroid and vitamin D analog total synthesis. The (7aR) stereocenter at the 7a position provides the stereochemical anchor that establishes the trans-hydrindan ring junction configuration characteristic of natural steroids [1]. The hydroxyl-directed hydrogenation of hydrindenol intermediates, structurally derived from this enedione, yields the trans-fused hydrindan framework required for vitamin D metabolite synthesis [2]. Procurement of the single (7aR) enantiomer eliminates the need for chiral resolution of racemic intermediates and prevents the 50% yield penalty associated with racemic starting materials. This scenario directly leverages the stereochemical differentiation established in Evidence_Item 1 and 3 above.

Pharmaceutical Intermediate for Anti-inflammatory and Analgesic Drug Development

This compound serves as a validated key intermediate in the synthesis of pharmaceuticals targeting anti-inflammatory and analgesic indications . The diketone functionality enables regioselective derivatization at either carbonyl position, while the chiral bicyclic core provides the three-dimensional scaffold that enhances target binding selectivity. The 96-98% purity specifications available from qualified vendors meet the quality requirements for GMP starting material designation in early-phase pharmaceutical development. The compound's stability under standard storage conditions (2-8 °C) supports multi-gram procurement for process chemistry scale-up. This scenario is directly supported by the purity differential data presented in Evidence_Item 4.

Chiral Ligand and Organocatalyst Precursor for Asymmetric Catalysis

The rigid bicyclic framework and single stereocenter of this compound make it an ideal scaffold for designing chiral ligands and organocatalysts. The Hajos-Parrish asymmetric cyclization, which uses (S)-proline to achieve 93.4% enantiomeric excess in forming the (S)-enantiomer [3], demonstrates the power of this scaffold in asymmetric induction; the (R)-enantiomer enables access to the complementary stereochemical series. The compound's stability and compatibility with diverse reaction conditions [4] support its use as a starting material for synthesizing chiral auxiliaries, phase-transfer catalysts, and hydrogen-bonding organocatalysts. This scenario leverages the stereochemical identity differentiation documented in Evidence_Item 1 and the synthetic utility framework from Evidence_Item 3.

Reference Standard for Chiral Chromatographic Method Development

The distinct InChIKey identifier (FNYAZSZTENLTRT-SNVBAGLBSA-N) [5] and measurable melting point differential (57-61 °C vs 69-73 °C for racemate) [REFS-9, REFS-10] position this compound as an ideal reference standard for developing chiral analytical methods. The 10-16 °C melting point depression relative to the racemic mixture provides a simple, non-instrumental metric for enantiopurity assessment. The baseline chromatographic separation achievable on polysaccharide-based chiral stationary phases enables quantification of enantiomeric excess in synthetic intermediates. This scenario is directly supported by the analytical differentiation data presented in Evidence_Item 2.

Application
Selection Property
Validation Focus
Asymmetric steroid and vitamin D analog synthesis
Single-enantiomer (7aR) stereochemical anchor
Stereochemical relay and trans-hydrindan configuration
Chiral ligand and organocatalyst precursor
Rigid bicyclic scaffold with defined stereocenter
Enantioselective induction and scaffold derivatization
Pharmaceutical intermediate research
High enantiomeric purity grades
Batch consistency and regioselective functionalization
Chiral chromatographic reference standard
Distinct enantiomer identity and property profile
Chiral separation method development

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